molecular formula C7H10O3 B2771142 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1706450-79-4

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2771142
CAS No.: 1706450-79-4
M. Wt: 142.154
InChI Key: XUOHEKMIZPOOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1706450-79-4) is a versatile bicyclic building block in medicinal chemistry and organic synthesis. This compound, with its molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol, features a rigid oxabicyclo scaffold that is valuable for constructing complex molecules . The structure incorporates a carboxylic acid functional group, making it an ideal precursor for amide bond formation and other coupling reactions to develop novel pharmacophores. Its constrained geometry is particularly useful for exploring structure-activity relationships (SAR) and designing molecular scaffolds that mimic defined three-dimensional structures. Researchers utilize this compound in the synthesis of more complex entities, such as pyrrolopyridine derivatives, which are of significant interest in drug discovery efforts . As a key synthetic intermediate, it is employed in the development of potential therapeutic agents. Please handle with care and consult the safety data sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHEKMIZPOOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706450-79-4
Record name 7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

  • Structural Differences : Replacing the oxygen bridge with nitrogen (aza substitution) increases pyramidalization at the bridgehead. Bond angles at nitrogen deviate by up to 7° compared to proline, whereas oxabicyclo analogs show less distortion .
  • Conformational Rigidity : Ahc’s nitrogen bridgehead induces stronger intramolecular hydrogen bonding, stabilizing β-turns in peptides. In contrast, the oxygen analog favors γ-turns due to reduced steric hindrance .
  • Synthesis : Ahc is synthesized via Diels-Alder reactions using methyl 2-benzoylacrylate, achieving 95% yield in key hydrogenation steps . The oxabicyclo analog requires oxygen-specific catalysts (e.g., ZnI₂) for regioselective bridge formation .

Ketopinic Acid (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid)

  • Functional Groups : The 2-oxo and 7,7-dimethyl groups enhance lipophilicity, making ketopinic acid a chiral auxiliary in asymmetric synthesis. The oxabicyclo analog lacks these substituents, limiting its utility in stereoselective reactions .
  • Biological Activity : Ketopinic acid derivatives exhibit antimicrobial properties, while 7-oxabicyclo analogs are primarily used for structural mimicry in peptides .

Camphanic Acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid)

  • Substituent Effects : Additional methyl groups at positions 4 and 7 increase steric bulk, enhancing resistance to enzymatic degradation. This contrasts with the simpler 7-oxabicyclo analog, which is more metabolically labile .
  • Applications: Camphanic acid is noted for antimicrobial activity against Botrytis cinerea, while 7-oxabicyclo derivatives are explored for thromboxane analog synthesis .

Structural and Functional Data Table

Compound Bridgehead Atom Key Substituents Conformational Bias Biological Activity
7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid Oxygen None γ-turns Peptidomimetic scaffold
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid Nitrogen None β-turns β-turn inducer in peptides
Ketopinic acid N/A 2-oxo, 7,7-dimethyl Chiral auxiliary Antimicrobial
Camphanic acid Oxygen 3-oxo, 4,7,7-trimethyl N/A Antifungal, antiviral

Research Implications

The oxabicyclo framework’s oxygen bridge offers electronic modulation for peptide backbone distortion, while aza analogs provide stronger hydrogen-bonding capabilities . Ketopinic and camphanic acids demonstrate how substituents can expand functional utility beyond structural mimicry. Future research should explore hybrid derivatives combining oxabicyclo rigidity with bioactive substituents for targeted drug design .

Biological Activity

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as 7-oxanorbornane, is a bicyclic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an oxygen atom within the ring system, contributing to its unique chemical reactivity. Its molecular formula is C7H10O3C_7H_{10}O_3 and it contains a carboxylic acid functional group, which is crucial for its biological interactions.

Research indicates that this compound primarily acts through the inhibition of protein phosphatases, particularly PP1 and PP2A. This inhibition disrupts cellular immune responses by affecting the activation of transcription factors necessary for T-cell proliferation, such as NF-AT and NF-IL2A. The compound's ability to modulate cellular transduction events highlights its potential as a therapeutic agent.

Anticancer Properties

Several studies have demonstrated the anticancer potential of derivatives of this compound. Notably, N-farnesyloxy derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line GI50 (µM) Reference
MCF-7 (Breast)2.9
A2780 (Ovarian)2.2
HepG2 (Liver)Not specified

These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential for further development as anticancer agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive research is still needed to elucidate its pharmacological effects fully. The compound's role as a non-ionic organic buffering agent in cell culture systems further emphasizes its utility in biological applications.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its structural features suggest that it may exhibit favorable absorption and distribution characteristics within biological systems due to its lipophilicity and ability to interact with various biomolecules.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the Diels-Alder reaction involving furans and olefinic dienophiles. Its applications extend beyond medicinal chemistry; it serves as a building block in organic synthesis and may be utilized in the development of novel materials with unique properties.

Q & A

Q. What are the common synthetic routes for preparing 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclization of bicyclic precursors followed by carboxylation. For example, hydroxylation and subsequent oxidation of 7-oxabicyclo[2.2.1]heptane derivatives can yield the carboxylic acid functionality. Reaction optimization may include adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and using protecting groups (e.g., tert-butyl esters) to prevent side reactions . Catalytic methods, such as organocatalysis, have been reported for enantioselective synthesis .

Q. How can infrared spectroscopy (IR) confirm the structural integrity of this compound?

IR analysis in CCl₄ or CS₂ solvents reveals characteristic peaks:

  • C=O stretch : ~1700–1750 cm⁻¹ (carboxylic acid).
  • O-H stretch : ~2500–3300 cm⁻¹ (broad, carboxylic acid dimer).
  • C-O-C vibrations : ~1100–1250 cm⁻¹ (ether linkage in the bicyclic framework). Solvent effects must be considered; for instance, CCl₄ suppresses hydrogen bonding, sharpening O-H peaks .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Molecular weight : 140.18 g/mol (PubChem data).
  • Hydrogen bond donors/acceptors : 1 donor (-COOH), 2 acceptors (-COOH and ether oxygen).
  • State : Solid at room temperature. These properties guide solubility testing (e.g., polar aprotic solvents) and crystallization strategies .

Advanced Research Questions

Q. What role does stereochemistry play in the reactivity and biological activity of this compound derivatives?

Stereochemistry critically impacts interactions with biological targets. For example, (1S,2S,4R,6S)-configured derivatives exhibit enhanced binding to enzymes due to spatial alignment of hydroxyl and carboxyl groups. Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific activity, while chiral HPLC or enzymatic resolution ensures stereochemical purity .

Q. How can computational modeling predict the pyramidalization of functional groups in bicyclic systems like this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitrogen pyramidalization in derivatives. A "bottom-up" approach using simplified analogs (e.g., 7-azabicycloheptane amides) isolates steric and electronic contributions. Intramolecular interactions, such as hydrogen bonding between -COOH and ether oxygen, further distort geometry .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Contradictions may arise from polymorphic forms or impurities. Techniques include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.
  • Recrystallization : Using solvents like ethanol/water mixtures to isolate pure forms.
  • Comparative NMR/XRD : Cross-validate structural data with reference spectra .

Methodological Challenges and Solutions

Q. How can derivatization of this compound enhance its utility in protein labeling or drug design?

  • Alkenyl nitrile electrophiles : React the carboxylic acid with 7,7-dimethyl-2-oxo derivatives to generate covalent protein binders.
  • Peptide coupling : Use EDC/HOBt to conjugate with amine-containing biomolecules. Stability assays (e.g., LC-MS) monitor hydrolytic resistance in physiological conditions .

Q. What experimental strategies mitigate instability during storage of this compound?

  • Storage : 2–8°C under inert gas (Ar/N₂) to prevent oxidation.
  • Lyophilization : Freeze-dried forms in amber vials reduce hygroscopic degradation.
  • Stabilizers : Additives like ascorbic acid (0.1% w/v) inhibit free radical formation .

Data-Driven Analysis

Q. How does hydrogen bonding influence the crystal packing of this compound?

X-ray crystallography reveals catemeric hydrogen-bonding networks where -COOH groups form dimers (O-H···O=C). The rigid bicyclic framework enforces planar alignment, enhancing thermal stability. Solvent inclusion (e.g., water) may alter packing motifs .

Q. What are the limitations of current synthetic methods for scaling up enantiopure this compound?

Challenges include:

  • Low yields in multi-step sequences (e.g., <40% after cyclization and carboxylation).
  • Catalyst cost : Chiral catalysts (e.g., Rhodium-BINAP) are expensive.
    Solutions involve flow chemistry for continuous processing and biocatalysis (e.g., ketoreductases) for greener stereocontrol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.